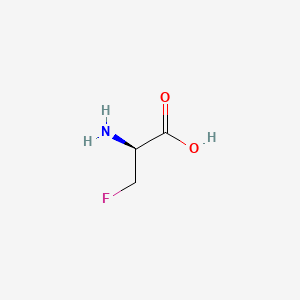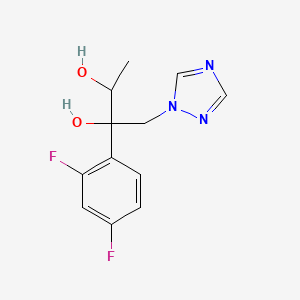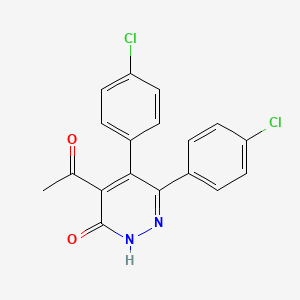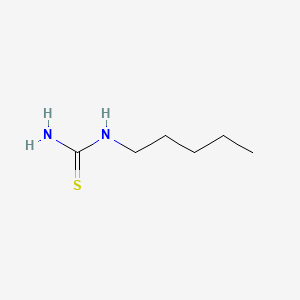
Thiourea, N-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-pentyl-2-thiourea can be synthesized through the nucleophilic addition of pentylamine to carbon disulfide, followed by the addition of ammonia. The reaction typically proceeds under mild conditions and can be carried out in aqueous or organic solvents. The general reaction scheme is as follows: [ \text{C}5\text{H}{11}\text{NH}_2 + \text{CS}_2 + \text{NH}_3 \rightarrow \text{C}5\text{H}{11}\text{NHC(S)NH}_2 ]
Industrial Production Methods: Industrial production of 1-pentyl-2-thiourea often involves the use of phosgene as a reagent. The reaction of pentylamine with phosgene produces the corresponding isocyanate, which then reacts with hydrogen sulfide to form the thiourea derivative. This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-pentyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
1-pentyl-2-thiourea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as an inhibitor in enzymatic studies, particularly for enzymes that interact with sulfur-containing compounds.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-pentyl-2-thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. It can form stable complexes with transition metals, which can modulate the activity of metalloenzymes. Additionally, its sulfur atom can participate in redox reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Thiourea: The parent compound, which lacks the pentyl group.
N-methylthiourea: A derivative with a methyl group instead of a pentyl group.
N-phenylthiourea: A derivative with a phenyl group.
Uniqueness: 1-pentyl-2-thiourea is unique due to its longer alkyl chain, which imparts different solubility and reactivity properties compared to its shorter-chain analogs. This makes it particularly useful in applications where hydrophobic interactions are important.
Propiedades
Número CAS |
1516-34-3 |
|---|---|
Fórmula molecular |
C6H14N2S |
Peso molecular |
146.26 g/mol |
Nombre IUPAC |
pentylthiourea |
InChI |
InChI=1S/C6H14N2S/c1-2-3-4-5-8-6(7)9/h2-5H2,1H3,(H3,7,8,9) |
Clave InChI |
KIYXXKTUEPCNLC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC(=S)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
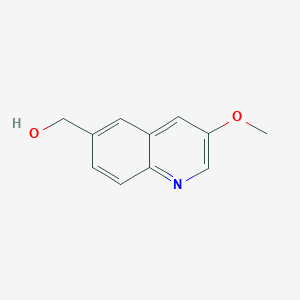
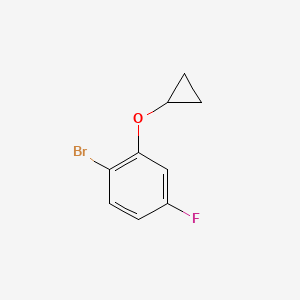

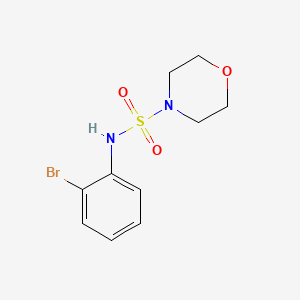
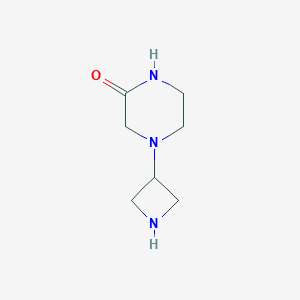
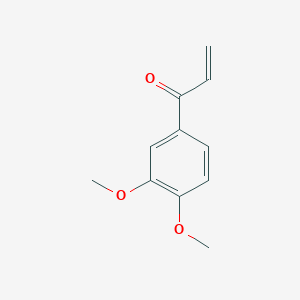


![3-[2-(Dimethylamino)ethoxy]propiononitrile](/img/structure/B8780664.png)
![2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8780671.png)
